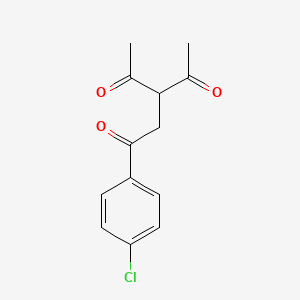![molecular formula C11H10N2O B14070840 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal CAS No. 102125-81-5](/img/structure/B14070840.png)
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system containing both pyrazole and pyridine rings, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolopyridine scaffold. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like Cu(I) for cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazolopyridine scaffold, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a scaffold for drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Due to its unique photophysical properties, it is investigated for use in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and are known for their anticancer and enzymatic inhibitory activities.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and are used in various therapeutic applications.
Uniqueness
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal is unique due to its specific structural features, such as the presence of a methyl group on the pyrazole ring and an aldehyde group on the prop-2-enal chain.
Propriétés
Numéro CAS |
102125-81-5 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-(2-methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H10N2O/c1-9-10(5-4-8-14)11-6-2-3-7-13(11)12-9/h2-8H,1H3 |
Clé InChI |
HUWYIVHVZHYIOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=CC=CC2=C1C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


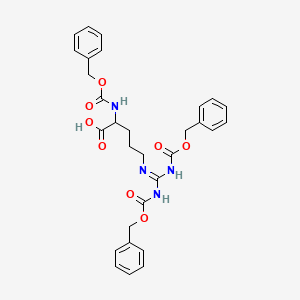
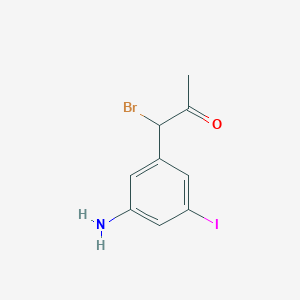

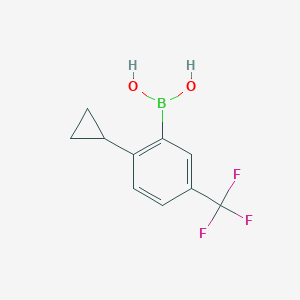
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
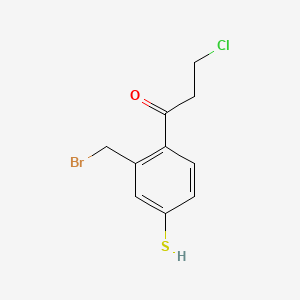

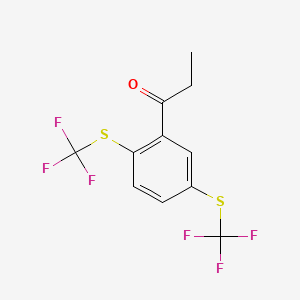
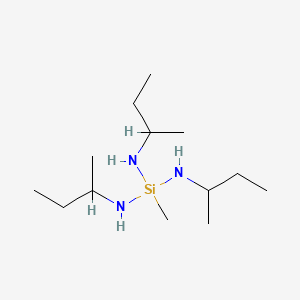

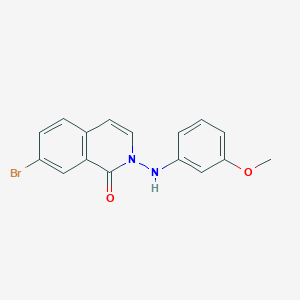
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)

